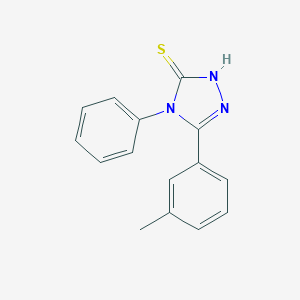

5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are sulfur- and nitrogen-containing heterocycles, which are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis Analysis

The synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” involves several steps. The basic nucleus is prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition . This compound is then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which are cyclized by treating with thioglycolic acid to prepare the final compounds .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” include cyclization, addition reaction, and the formation of Schiff bases .Wirkmechanismus

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that “5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

For instance, indole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that “this compound” may have similar effects .

Zukünftige Richtungen

The future directions for “4-Phenyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol” and similar compounds could involve further exploration of their pharmacological activities. Given their demonstrated anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and antioxidant activities , these compounds could be attractive for pharmaceutical development.

Biochemische Analyse

Biochemical Properties

Triazole derivatives are generally known to interact with various enzymes and proteins

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-6-5-7-12(10-11)14-16-17-15(19)18(14)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCZEFEVILMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414230.png)

![4,4,8-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414231.png)

![2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414232.png)

![ethyl cyano{3-[(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}acetate](/img/structure/B414233.png)

![5'-Methyl-1'-prop-2-ynylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B414236.png)

![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)

![N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B414250.png)

![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414251.png)

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B414252.png)

![DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414254.png)